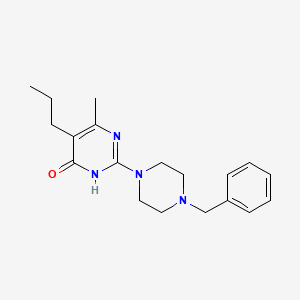
2-(4-benzyl-1-piperazinyl)-6-methyl-5-propyl-4(3H)-pyrimidinone
説明
2-(4-benzyl-1-piperazinyl)-6-methyl-5-propyl-4(3H)-pyrimidinone, commonly known as PNU-22394, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of pharmacological activities, including neuroprotection, anticonvulsant, and anti-inflammatory effects.
作用機序
The exact mechanism of action of PNU-22394 is not fully understood. However, it is believed to exert its neuroprotective effects through modulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitotoxicity and neuronal death in ischemic stroke. PNU-22394 has been shown to inhibit the activity of the NR2B subunit of the NMDA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, PNU-22394 has been found to exhibit anti-inflammatory and anticonvulsant effects. It has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in animal models of inflammation. PNU-22394 has also been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
One advantage of using PNU-22394 in lab experiments is its well-established neuroprotective effects in animal models of stroke. This makes it a useful tool for studying the mechanisms of ischemic brain injury and developing potential therapies for stroke. However, one limitation of PNU-22394 is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on PNU-22394. One area of interest is the development of more water-soluble derivatives of PNU-22394 that can be more easily administered in experimental settings. Another area of interest is the investigation of PNU-22394's potential as a therapy for other neurological disorders, such as epilepsy and traumatic brain injury. Finally, further studies are needed to fully elucidate the mechanism of action of PNU-22394 and its potential as a therapeutic agent.
合成法
PNU-22394 can be synthesized by a multi-step process involving the condensation of 2-cyano-6-methyl-4(3H)-pyrimidinone with 4-benzylpiperazine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product can be obtained by purification using column chromatography.
科学的研究の応用
PNU-22394 has been extensively studied for its neuroprotective effects, particularly in the context of ischemic stroke. It has been shown to reduce infarct size, improve neurological function, and decrease brain edema in animal models of stroke. PNU-22394 has also been investigated for its potential as an anticonvulsant and anti-inflammatory agent.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-7-17-15(2)20-19(21-18(17)24)23-12-10-22(11-13-23)14-16-8-5-4-6-9-16/h4-6,8-9H,3,7,10-14H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMUQVQDLOKEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151126 | |
| Record name | 6-Methyl-2-[4-(phenylmethyl)-1-piperazinyl]-5-propyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one | |
CAS RN |
886152-34-7 | |
| Record name | 6-Methyl-2-[4-(phenylmethyl)-1-piperazinyl]-5-propyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886152-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[4-(phenylmethyl)-1-piperazinyl]-5-propyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6004054.png)
![1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6004060.png)
![(2-{[3-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6004066.png)
![2-(2-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6004070.png)
![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6004090.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)
![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)
![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)